Methane-13C,d4

Overview

Description

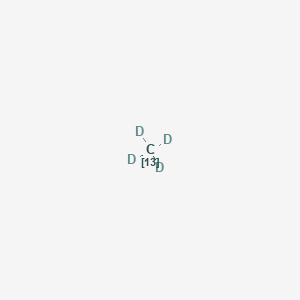

Methane-13C,d4 is a variant of methane where the carbon atom is the Carbon-13 isotope and the four hydrogen atoms are replaced by deuterium . It has a molecular weight of 21.06 and its linear formula is 13CD4 .

Synthesis Analysis

This compound and methane-d4 were prepared by reduction of carbon-13C monoxide and carbon monoxide, respectively, with deuterium . The synthesis involved the hydrogenation of carbon-13C dioxide over a ruthenium-on-alumina catalyst at 300–400°C to produce methane-13C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula 13CD4 . The isotopic signature of this compound is determined by the ratio of Carbon-13 and Deuterium in the molecule .

Scientific Research Applications

Synthesis Applications

Methane-13C,d4 has been utilized in the synthesis of various stable isotopes. Ott et al. (1980) reported the hydrogenation of carbon-13C dioxide to produce methane-13C, which was then used to create sodium cyanide-13C (Ott et al., 1980).

Methane Production in Marine Algae

Research by Lenhart et al. (2016) showed that marine algae, specifically Emiliania huxleyi, can produce methane. The study utilized 13C-labeled carbon substrates to trace methane production, highlighting the significance of methane-13C in understanding biogeochemical processes in marine environments (Lenhart et al., 2016).

Microbial Methane Oxidation

The research by Barker and Fritz (1981) focused on the role of methane-13C in understanding microbial methane oxidation, a process significant in geochemical studies of methane dynamics in various environments (Barker & Fritz, 1981).

Methane Emission from Plant Biomass

Vigano et al. (2008) conducted studies on methane emission from plant biomass, utilizing isotopically labeled methane (including methane-13C) to explore photochemical processes contributing to greenhouse gas emissions (Vigano et al., 2008).

Ecology of Methanotrophs in Wetlands

Chowdhury and Dick (2013) discussed the ecology of methanotrophs in wetlands, where methane-13C plays a role in studying methane fluxes and biological oxidation processes, which are crucial in understanding greenhouse gas dynamics in these ecosystems (Chowdhury & Dick, 2013).

Isotopologues in Natural Gas Systems

Ma et al. (2008) investigated the formation and abundance of doubly-substituted methane isotopologues (including 13CH3D) in natural gases, contributing to our understanding of natural gas origin and distribution (Ma et al., 2008).

Carbon and Hydrogen Isotope Fractionation

Valentine et al. (2004) provided insights into carbon and hydrogen isotope fractionation by methanogens, where methane-13C was critical for understanding the processes at a molecular level (Valentine et al., 2004).

Methane Emission from Automobile Exhaust

Research by Nakagawa et al. (2005) involved studying methane emissions from automobile exhaust, where methane-13C helped in understanding the isotopic compositions and contributions to atmospheric methane (Nakagawa et al., 2005).

Methane Metabolism

Gropp et al. (2020) explored equilibrium carbon and hydrogen isotope effects in microbial methane production and anaerobic oxidation, where methane-13C played a role in understanding the isotopic composition of methane in various environments (Gropp et al., 2020).

Methane Dynamics in Peatland Ecosystems

Alstad and Whiticar (2011) examined methane dynamics in peatland ecosystems, using methane-13C for characterizing methanogenic and methanotrophic processes (Alstad & Whiticar, 2011).

Future Directions

Mechanism of Action

Methane-13C,d4, also known as tetradeuterio(13C)methane, is a stable isotope of methane. It is characterized by the presence of a carbon-13 atom and four deuterium (heavy hydrogen) atoms .

Target of Action

It is primarily used in scientific research as a tracer molecule in various biochemical and environmental studies .

Mode of Action

As a non-reactive gas, this compound does not interact directly with biological targets. Instead, it is used as a tracer to monitor biochemical processes and environmental phenomena. The presence of the carbon-13 and deuterium isotopes allows for the tracking of the molecule through different processes .

Biochemical Pathways

This compound can be involved in various biochemical pathways depending on the context of the study. For example, in studies of microbial metabolism, it can be used to trace the flow of carbon through different metabolic pathways . .

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied, primarily because it is not typically used as a drug or therapeutic agent. As a gas, it is likely to follow the same ADME (Absorption, Distribution, Metabolism, Excretion) properties as regular methane. It can be absorbed through inhalation, distributed via the bloodstream, and excreted through respiration .

Result of Action

The primary result of this compound action is the generation of data. By acting as a tracer, it allows scientists to track the flow of carbon in various systems, from biochemical pathways in organisms to environmental processes in the atmosphere or soil .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the rate at which it is metabolized can depend on the presence and activity of specific microorganisms in a given environment . Additionally, physical factors such as temperature and pressure can affect its behavior as a gas .

Biochemical Analysis

Biochemical Properties

Methane-13C,d4 plays a crucial role in biochemical reactions, especially in studies involving metabolic flux analysis and isotope tracing. This compound interacts with various enzymes, proteins, and other biomolecules, providing insights into metabolic pathways and reaction mechanisms. For instance, in methanotrophic bacteria, this compound is oxidized by methane monooxygenase to form methanol, which is further processed by methanol dehydrogenase . These interactions help elucidate the metabolic pathways and the role of specific enzymes in methane metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In methanotrophic bacteria, the oxidation of this compound leads to the production of intermediates that are incorporated into central metabolic pathways such as the citric acid cycle and the serine pathway . This incorporation affects cellular metabolism by altering the flux of metabolites and the expression of genes involved in these pathways. Additionally, the presence of this compound can impact cell signaling pathways by modulating the levels of signaling molecules derived from methane metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by methane monooxygenase to form methanol, which is subsequently oxidized to formaldehyde by methanol dehydrogenase . Formaldehyde is then assimilated into central metabolic pathways through the serine cycle and the ethylmalonyl-CoA pathway. These pathways involve various enzymes, including formate dehydrogenase and phosphoenolpyruvate carboxylase, which facilitate the incorporation of this compound-derived carbon into cellular biomass . The binding interactions with these enzymes and the subsequent metabolic transformations highlight the intricate molecular mechanisms underlying methane metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, allowing for long-term experiments . Its degradation can occur under certain conditions, leading to the formation of by-products that may influence cellular function. Long-term studies have observed that the presence of this compound can lead to sustained changes in cellular metabolism and gene expression, reflecting its impact on cellular processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is metabolized efficiently, with minimal adverse effects . At higher doses, toxic effects may be observed, including disruptions in metabolic pathways and cellular function. Studies have identified threshold effects, where the impact of this compound on cellular metabolism and gene expression becomes significant beyond a certain dosage . These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the serine cycle, the ethylmalonyl-CoA pathway, and the citric acid cycle . These pathways facilitate the assimilation of this compound-derived carbon into cellular biomass. Enzymes such as methane monooxygenase, methanol dehydrogenase, and formate dehydrogenase play key roles in these pathways, catalyzing the oxidation and assimilation of this compound . The involvement of this compound in these pathways provides valuable insights into the metabolic flux and the regulation of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound is transported across cellular membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cell, this compound is distributed to different cellular compartments, where it participates in metabolic reactions. The localization and accumulation of this compound within specific cellular regions can influence its activity and function, highlighting the importance of transport and distribution in its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Studies have shown that this compound is localized in the cytoplasm and associated with membrane-bound organelles . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The subcellular localization of this compound influences its interactions with enzymes and other biomolecules, modulating its biochemical effects and metabolic transformations .

Properties

IUPAC Name |

tetradeuterio(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1+1D4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-PPVWBSHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482057 | |

| Record name | Methane-13C,d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

21.059761947 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2644-20-4 | |

| Record name | Methane-13C,d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2644-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)